1,3,6,7,8-Pentachlorodibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,6,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMQDUYUJIHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220936 | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-21-4 | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70648-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479RK92V34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Mechanisms and Anthropogenic Sources of Polychlorinated Dibenzofurans Pcdfs
Waste Incineration Processes (Municipal, Industrial, Medical)
Incineration of various types of waste is a major contributor to PCDF emissions. The composition of the waste, the design of the incinerator, and the operating conditions all influence the amount and type of PCDFs produced. researchgate.net
Modern municipal solid waste incinerators (MSWIs) are known to produce PCDFs, and their emissions are a significant environmental concern. nih.govnih.gov The flue gas from these facilities contains a complex mixture of PCDD/F congeners. e3s-conferences.org Even with advanced air pollution control devices, trace amounts of these compounds can be released. e3s-conferences.org
Industrial waste incinerators also contribute to PCDF pollution. The specific nature of the industrial waste being burned can lead to unique PCDF congener profiles in the emissions. Similarly, medical waste incinerators are a known source of PCDFs, with the high chlorine content of some medical plastics potentially contributing to their formation. researchgate.netp2infohouse.orghinkleycenter.org The total emission factor of PCDD/Fs from flue gas, residual, and fly ash in some medical waste incineration processes can be significant. nih.gov
| Source | PCDF Emission Levels (ng I-TEQ/Nm³) | Dominant Congeners/Observations |
|---|---|---|
| Municipal Solid Waste Incinerator (MSWI) | 0.042 - 1.62 | PCDF congeners are major contributors to the total TEQ. |
| Small-Scale Waste Incinerator | Average 3.6 | Higher emissions compared to large MSWIs, with de novo synthesis playing a dominant role. nih.gov |
| Medical Waste Incinerator | 0.08 - 31.60 | 1,2,3,4,6,7,8-HpCDF can be a major congener. nih.gov |
Metallurgical Production and Smelting Operations (Ferrous and Nonferrous)
The high temperatures and presence of chlorine and catalytic metals in metallurgical processes create a conducive environment for PCDF formation.
Non-ferrous metallurgical processes, such as secondary copper smelting, are also major emitters of PCDFs. nih.govpops.intresearchgate.netepa.govepa.gov The recycling of copper scrap, which can be contaminated with plastics and other chlorine-containing materials, provides the necessary ingredients for PCDF formation. High copper content in the feed material has been shown to enhance the PCDF formation rate. nih.gov Research indicates that 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) can be a fingerprint congener for emissions from secondary copper smelting processes. nih.gov
| Source | PCDF Emission Levels | Dominant Congeners/Observations |
|---|---|---|
| Iron Ore Sintering | 0.39 - 1.62 ng WHO-TEQ/Nm³ | PCDF congeners contribute to ~85% of the total TEQ. researchgate.net |
| Secondary Copper Smelting | 2.92 - 12.4 ng I-TEQ/Nm³ (cyclone inlet) | 1,2,3,4,6,7,8-HpCDF is a characteristic congener. nih.gov |
Open Burning Activities (e.g., Biomass, Wildfires, Backyard Burning)
Open burning of biomass, including forest fires, and the backyard burning of waste are significant, diffuse sources of PCDF emissions. epa.gov PCDFs are predominantly formed during the combustion process itself, rather than being released from prior contamination on the plant material. epa.gov Studies on simulated forest fires have shown that the type of biomass being burned has a significant effect on the specific composition of the PCDF congeners produced. epa.gov
Tire fires are another major source of PCDF emissions from open burning. The incomplete combustion of tires releases a complex mixture of hazardous air pollutants, including dioxins and furans. wikipedia.org
Table 2: PCDF/PCDD Emission Factors from Simulated Forest Fires
| Biomass Source | Average TEQ Emission (ng/kg burned) | Range of TEQ Emission (ng/kg burned) |
| Oregon | 25 | 14-47 |
| North Carolina | 15 | 1-56 |
| Overall Average | 19 | N/A |
This table, based on data from U.S. EPA research, is interactive. You can sort and filter the data by clicking on the headers. epa.gov
Industrial Chemical Manufacturing and Chlorinated Compound Production
The manufacturing of various chlorinated chemicals is a well-established source of PCDF contamination. researchgate.net PCDFs are not produced intentionally but arise as unwanted byproducts in processes involving chlorinated compounds, such as the synthesis of chlorophenols and polychlorinated biphenyls (PCBs). wikipedia.orgnih.govnih.gov The specific PCDF congeners formed, and their relative amounts depend heavily on the particular production process. nih.gov
For example, 2,3,4,7,8-pentachlorodibenzofuran (B44125) has been identified as a major congener emitted from cement kilns that burn hazardous waste. nih.gov Similarly, the compound 1,2,3,7,8-Pentachlorodibenzofuran is noted as a byproduct of chemical synthesis. ca.gov The presence of PCDFs in environmental samples is often linked to historical or ongoing industrial activities involving these chlorinated precursors. researchgate.net
Vehicular Exhaust Emissions
Exhaust from vehicles powered by internal combustion engines is a source of PCDF emissions into the environment. nih.govdcceew.gov.au Both gasoline and diesel engines have been shown to emit PCDFs, with different congener patterns observed between the two fuel types. nih.gov The presence of these compounds in car exhaust was first reported in 1978. dcceew.gov.au
Analyses of vehicle exhaust particles in Japan revealed the presence of PCDDs and PCDFs in both gasoline and diesel engine cars. nih.gov The total concentration of PCDDs/PCDFs was found to be higher in diesel exhaust particles compared to gasoline exhaust particles. nih.gov Particulate matter collected from a highway tunnel showed significantly higher concentrations, indicating the cumulative nature of these emissions in high-traffic areas. nih.gov The chemicals in car exhaust are a complex mixture that includes carbon monoxide, nitrogen oxides, hydrocarbons, and particulate matter. thezebra.com
Table 3: PCDD/PCDF Concentrations in Vehicular Exhaust Particles
| Sample Source | Total PCDD/PCDF Concentration (ng/g) | I-TEQ Level (pg/g) |
| Gasoline Engine Particles | 0.21 | 4.2 |
| Diesel Engine Particles | 0.87 | 11 |
| Suspended Particulate Matter (Highway Tunnel) | 26.0 | 242 |
This interactive table presents data from a study on vehicle exhaust particles in Japan. nih.gov
Advanced Analytical Methodologies for Congener Specific Quantification of 1,3,6,7,8 Pentachlorodibenzofuran in Environmental Matrices
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) as a Gold Standard
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is universally recognized as the "gold standard" for the analysis of PCDFs, including 1,3,6,7,8-Pentachlorodibenzofuran. nih.gov This powerful combination provides the exceptional selectivity and sensitivity required for definitive identification and quantification of these trace contaminants. azurewebsites.net
High-Resolution Gas Chromatography (HRGC): The gas chromatograph utilizes a long, narrow capillary column (e.g., 60 meters) to separate the individual PCDF congeners from a complex mixture. publications.gc.ca The choice of the stationary phase within the column is critical for achieving the necessary separation of closely related isomers. researchgate.net While traditionally a 5% diphenyl/95% dimethylpolysiloxane phase has been used, newer Si-Arylene phases have shown improved separation for many 2,3,7,8-substituted congeners. researchgate.net The goal is to achieve baseline separation of the target analyte, this compound, from other pentachlorodibenzofuran isomers and potential interferences.
High-Resolution Mass Spectrometry (HRMS): The mass spectrometer serves as a highly specific detector. Operating in selected ion monitoring (SIM) mode at a resolving power of 10,000 or greater, HRMS can distinguish between ions of very similar mass-to-charge ratios. azurewebsites.net This is crucial for differentiating target analytes from co-eluting compounds that may have the same nominal mass but a different exact mass. For this compound, the HRMS would be tuned to monitor the specific exact masses of its molecular ions, ensuring a high degree of confidence in its identification and quantification. The combination of a specific retention time from the HRGC and the detection of the exact mass by the HRMS provides a dual confirmation of the analyte's presence.
The establishment of HRGC/HRMS as the gold standard in the 1980s and 1990s was a significant advancement, enabling the reliable measurement of toxicologically relevant congeners and supporting the development of Toxic Equivalency Factors (TEFs). nih.gov
Application of Isotope Dilution Mass Spectrometry for Enhanced Accuracy
To achieve the highest level of accuracy and precision in the quantification of this compound, isotope dilution mass spectrometry (IDMS) is employed. nih.govnist.gov This technique is a powerful tool for correcting for the loss of analyte during sample preparation and analysis, as well as for mitigating matrix effects that can suppress or enhance the instrument's response. nih.govresearchgate.net
The core principle of IDMS involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before any extraction or cleanup steps are performed. For the analysis of this compound, this would typically be ¹³C-labeled this compound. This labeled standard is chemically identical to the native analyte and will therefore behave in the same manner throughout the entire analytical procedure.
Because the native (unlabeled) and labeled compounds have different masses, they can be distinguished by the mass spectrometer. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, the concentration of the native this compound in the original sample can be accurately calculated, regardless of any losses that may have occurred. The use of ¹³C-labeled standards is generally preferred over ²H (deuterium)-labeled standards as they co-elute better with the native compound, leading to more accurate correction. nih.gov
Sophisticated Sample Preparation and Clean-up Procedures
The analysis of this compound in environmental matrices such as soil, sediment, and biological tissues requires extensive sample preparation and cleanup to remove the vast excess of interfering compounds. nih.goviupac.org These procedures are often multi-step and can be labor-intensive, but are essential for obtaining a final extract that is clean enough for HRGC/HRMS analysis. nih.gov
A typical workflow for sample preparation includes:
Extraction: The initial step involves extracting the PCDFs from the sample matrix. This is commonly achieved using techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents such as toluene (B28343) or a hexane/dichloromethane mixture. researchgate.net For solid samples like soil, the sample is often finely ground and mixed with a drying agent like sodium sulfate (B86663) before extraction. iupac.org
Lipid Removal: For fatty samples like fish tissue or milk, a significant amount of lipid material is co-extracted with the analytes. These lipids must be removed to prevent interference in the subsequent cleanup and analysis steps. Gel permeation chromatography (GPC) is a common technique used for this purpose. researchgate.netpublications.gc.ca
Multi-column Cleanup: A series of column chromatography steps are then employed to separate the PCDFs from other classes of organic compounds. These columns are packed with various adsorbents, such as:
Silica Gel: Often modified with sulfuric acid to remove oxidizable compounds. nih.gov
Alumina: Separates compounds based on polarity. publications.gc.ca
Florisil: Used for further fractionation. iupac.orgnih.gov
Activated Carbon: A crucial step for separating planar molecules like PCDFs from non-planar compounds like polychlorinated biphenyls (PCBs). publications.gc.ca
The final extract is then carefully concentrated to a small volume before being injected into the HRGC/HRMS system. nih.gov
Challenges in Congener-Specific Analysis (e.g., Co-elution, Matrix Effects)
Despite the power of HRGC/HRMS, several challenges remain in the congener-specific analysis of this compound.
Co-elution: With 135 possible PCDF congeners, chromatographic separation can be extremely difficult. nih.gov Co-elution occurs when two or more compounds are not fully separated by the gas chromatograph and enter the mass spectrometer at the same time. epa.gov This can lead to inaccurate quantification if the interfering compound has ions of the same mass as the target analyte. While high-resolution mass spectrometry can often differentiate between co-eluting compounds with different elemental compositions, it cannot distinguish between isomers that have the same exact mass. Therefore, achieving good chromatographic separation is paramount. researchgate.net
Matrix Effects: The presence of co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.govresearchgate.net This can lead to either signal suppression or enhancement, resulting in underestimation or overestimation of the analyte's concentration. nih.gov While isotope dilution is the primary method for correcting for matrix effects, severe matrix effects can still impact the sensitivity and reliability of the analysis. nih.govresearchgate.net Thorough sample cleanup is the best strategy to minimize matrix effects. chromatographyonline.com
Rigorous Quality Assurance and Quality Control (QA/QC) Protocols in PCDF Analysis
To ensure the generation of high-quality, defensible data, stringent quality assurance (QA) and quality control (QC) protocols are essential in any laboratory conducting PCDF analysis. healtheffects.orgucf.edu These procedures are designed to monitor and document every stage of the analytical process, from sample collection to final data reporting. hawaii.edu
Key QA/QC elements include:
Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to check for contamination introduced during the analytical procedure. sawpa.gov
Matrix Spikes: A known amount of the analyte is added to a sample (spiked) before extraction to assess the accuracy of the method and to determine if there are any matrix-specific interferences. sawpa.gov
Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of PCDFs is used to verify the accuracy and precision of the entire analytical method.
Internal Standards: As discussed in section 5.2, isotopically labeled internal standards are added to every sample to correct for analyte losses and matrix effects.
Replicate Samples: Analyzing replicate samples provides a measure of the precision or reproducibility of the method. epa.gov
Calibration: The instrument is calibrated using a series of standard solutions containing known concentrations of the target analytes. This calibration is verified at regular intervals. sawpa.gov
Data Review and Validation: All data is carefully reviewed and validated to ensure it meets the established quality control criteria before being reported. ucf.edu
By adhering to these rigorous QA/QC protocols, laboratories can ensure that the data generated for this compound is accurate, reliable, and legally defensible. nih.gov
Interactive Data Table: Key Analytical Parameters for this compound Analysis
| Parameter | Technique/Method | Purpose | Reference(s) |
| Separation | High-Resolution Gas Chromatography (HRGC) | To separate 1,3,6,7,8-PeCDF from other PCDF congeners and matrix components. | researchgate.net, nih.gov |
| Detection & Quantification | High-Resolution Mass Spectrometry (HRMS) | To provide highly selective and sensitive detection based on the exact mass of the analyte. | azurewebsites.net, nih.gov |
| Accuracy Enhancement | Isotope Dilution Mass Spectrometry (IDMS) | To correct for analyte loss during sample preparation and analysis, and to mitigate matrix effects. | epa.gov, nih.gov, nih.gov |
| Sample Preparation | Soxhlet/Pressurized Liquid Extraction | To efficiently extract PCDFs from the sample matrix. | researchgate.net |
| Sample Cleanup | Multi-column chromatography (Silica, Alumina, Carbon) | To remove interfering compounds from the sample extract. | nih.gov, publications.gc.ca |
| Quality Control | Method Blanks, Matrix Spikes, CRMs | To ensure the accuracy, precision, and reliability of the analytical data. | sawpa.gov, epa.gov, ucf.edu |
Source Apportionment and Chemical Fingerprinting of Pcdf Contamination
Application of Receptor Modeling Techniques
Receptor models are mathematical approaches that assess the contributions of various sources to the contaminants measured at a specific location or "receptor." These models are foundational to understanding the origins of PCDF contamination.
Positive Matrix Factorization (PMF) is a multivariate statistical tool used to analyze environmental data sets and identify the sources of pollutants and their contributions. researchgate.netcopernicus.org PMF is a powerful receptor model that decomposes a data matrix of species concentrations into two matrices: factor contributions and factor profiles. copernicus.orgnih.gov The model is constrained to produce non-negative results, which is a physical requirement for source contributions and profiles. epa.gov
In the context of PCDF contamination, PMF would be applied to a dataset containing the concentrations of numerous PCDF congeners, including 1,3,6,7,8-Pentachlorodibenzofuran, from multiple environmental samples (e.g., soil, sediment, air). The model would then identify a number of underlying "factors" or sources, each with a characteristic congener profile. For instance, PMF has been used to identify and quantify the contributions of sources like open burning, vehicle emissions, and industrial byproducts such as Agent Orange in contaminated soils and chicken eggs. nih.gov The relative abundance of this compound within a resolved factor profile would be a key component of its "fingerprint."
The Chemical Mass Balance (CMB) model is another widely used receptor model for air quality management. epa.govsci-monitoring.com Unlike PMF, which identifies source profiles from the data itself, the CMB model requires a priori knowledge of the chemical profiles of the potential contributing sources. epa.govsci-monitoring.comtandfonline.com The model then uses the chemical composition of an ambient sample to estimate the contributions of these known sources to the measured pollutant concentrations. sci-monitoring.comepa.gov
For PCDF source apportionment, a researcher would first need to have a library of PCDF congener profiles from sources suspected of impacting the study area. This would include the relative percentage of this compound for each source. The CMB model would then solve a set of mass balance equations to determine the most likely combination of these sources that explains the PCDF profile observed in the environmental sample. tandfonline.com While powerful, the CMB model's accuracy is dependent on the quality and completeness of the source profile library. copernicus.org
Congener Profile Analysis for Source Differentiation
Different sources of PCDFs generate distinct patterns in the relative abundances of the 135 possible PCDF congeners. This "congener profile" or "fingerprint" is a powerful tool for source differentiation. nih.govnih.gov For example, combustion sources will have a different PCDF profile than contamination originating from the manufacturing of certain chemicals. nih.govnih.gov
The concentration of this compound, relative to other pentachlorodibenzofuran isomers and other PCDF homolog groups (e.g., tetrachlorodibenzofurans, hexachlorodibenzofurans), is a critical part of this fingerprint. By comparing the congener profile of a contaminated sample to the known profiles of various sources, it is often possible to identify the likely origin of the contamination. For instance, studies have shown that congener-specific data are useful for identifying sources of atmospheric deposition of PCDFs. nih.gov
To illustrate this concept, the following table presents hypothetical PCDF congener profiles for three different source types. Note the variation in the relative percentage of 1,3,6,7,8-PeCDF.
| PCDF Congener | Source A: Municipal Incinerator (%) | Source B: Chemical Byproduct (%) | Source C: Metal Smelting (%) |
| 2,3,7,8-TCDF | 15 | 5 | 10 |
| 1,3,6,7,8-PeCDF | 8 | 25 | 5 |
| 2,3,4,7,8-PeCDF | 12 | 10 | 8 |
| 1,2,3,4,7,8-HxCDF | 10 | 15 | 12 |
| Other PCDFs | 55 | 45 | 65 |
| Total | 100 | 100 | 100 |
Multivariate Statistical Approaches in Contaminant Fingerprinting
The large datasets generated from the analysis of multiple PCDF congeners in numerous samples lend themselves well to multivariate statistical analysis. nih.govresearchgate.net Techniques such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can be used to explore and visualize the relationships between samples and identify patterns in the data. nih.govresearchgate.net
Isomeric Pattern Comparison for Source Attribution
Going a level deeper than congener profiles, the comparison of isomeric patterns focuses on the relative abundance of different isomers within the same homolog group. For the pentachlorodibenzofurans, there are several isomers, including 1,3,6,7,8-PeCDF, 1,2,3,7,8-PeCDF, and 2,3,4,7,8-PeCDF. ca.govnih.govuni.lu
Different formation pathways, such as high-temperature combustion versus lower-temperature industrial chemical processes, can result in different isomeric patterns. By carefully comparing the ratios of specific isomers in a sample to the patterns from known sources, a more definitive source attribution can often be made. For example, the ratio of 1,3,6,7,8-PeCDF to 2,3,4,7,8-PeCDF might be a key indicator for a specific industrial process, allowing it to be distinguished from general combustion sources.
Tracing Historical and Contemporary Contamination Sources
This approach can reveal when a particular source of contamination began, when it peaked, and if its impact has been declining. nih.govnih.gov For example, studies of sediment cores have identified historical periods of contamination from the use of pentachlorophenol (B1679276) (PCP) as a wood preservative. nih.gov In contrast, analysis of surface sediments, air, and water provides a snapshot of contemporary contamination sources. nih.gov By comparing the fingerprints of historical and current samples, researchers can determine if the sources of PCDF contamination have changed over time. nih.govfrontiersin.orgfrontiersin.org
Toxic Equivalency Factor Tef Methodologies for Pcdd/fs in Environmental Assessment
Theoretical Basis of TEFs and the Aryl Hydrocarbon Receptor (AhR) Pathway
The toxic effects of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs) are primarily mediated through their interaction with a cellular protein known as the Aryl Hydrocarbon Receptor (AhR). nih.govbmglabtech.com The TEF methodology is built upon this common mechanism of action. wikipedia.org
For a compound to elicit dioxin-like toxicity, it must bind to and activate the AhR. wikipedia.org Upon ligand binding, the AhR translocates from the cytoplasm into the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and this complex then binds to specific DNA sequences called xenobiotic responsive elements (XREs). food.gov.uk This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, which can lead to a cascade of adverse biological responses. food.gov.ukwikimedia.org
A crucial determinant of a compound's ability to effectively bind the AhR is its chemical structure. The highest affinity and potency are associated with compounds that have chlorine atoms substituted in the lateral positions of the dibenzofuran (B1670420) or dibenzo-p-dioxin (B167043) backbone, specifically at positions 2, 3, 7, and 8. This 2,3,7,8-substitution pattern confers a planar, rigid structure that fits effectively into the AhR's binding pocket.
The subject of this article, 1,3,6,7,8-Pentachlorodibenzofuran , lacks the required lateral 2,3,7,8-chlorine substitution pattern. Due to this structural difference, it is not expected to bind with high affinity to the AhR and is therefore not considered to possess significant dioxin-like toxicity. wikipedia.orgca.gov Consequently, it is not included in the standard TEF framework.
Development and International Consensus on TEF Schemes (e.g., WHO-TEFs, I-TEFs)
The TEF concept was developed to simplify the risk assessment of complex environmental mixtures containing dozens of different dioxin-like congeners, each with varying degrees of toxicity. wikipedia.org Early efforts by organizations like the North Atlantic Treaty Organization (NATO) led to the establishment of International TEFs (I-TEFs). oup.com
Since the 1990s, the World Health Organization (WHO) has convened expert panels to harmonize and update TEF values based on the latest scientific data. cdc.gov These panels review a comprehensive database of Relative Potency (REP) studies for each 2,3,7,8-substituted congener to reach a consensus on a single TEF value. cdc.gov The TEF expresses the potency of a congener relative to the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. wikipedia.org
The WHO has established TEFs for 7 PCDDs and 10 PCDFs that meet the structural requirements of 2,3,7,8-substitution and have demonstrated AhR-mediated toxicity. ca.govcdc.gov As This compound does not have this substitution pattern, it has not been assigned a TEF value by the WHO or other international bodies. ca.gov
The table below presents the 2005 WHO-TEF values for the ten PCDF congeners that are included in the scheme.
| PCDF Congener | WHO 2005 TEF Value |
|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| Octachlorodibenzofuran (OCDF) | 0.0003 |
Note: this compound is not included in this table as it does not meet the structural criteria (i.e., 2,3,7,8-lateral substitution) for inclusion in the WHO-TEF scheme and has not been assigned a TEF value.
Application of Toxic Equivalents (TEQs) in Environmental Monitoring and Regulatory Frameworks
The primary application of TEFs is in the calculation of the Total Toxic Equivalency (TEQ) of a mixture. The TEQ is determined by multiplying the concentration of each individual dioxin-like congener (those with an assigned TEF) by its respective TEF value and then summing the results. wikipedia.org
TEQ Calculation Formula: TEQ = Σ (Concentration of Congener i × TEFi)
This single TEQ value represents the total dioxin-like toxicity of the mixture, expressed as an equivalent concentration of TCDD. Regulatory agencies worldwide use TEQs to set limits for dioxins in various environmental media, including soil, sediment, air, food, and animal feed. For example, when an environmental sample is analyzed, laboratories measure the concentrations of the 17 toxic PCDD/F congeners, and these values are used to calculate the total TEQ for comparison against regulatory thresholds.
Since This compound has a TEF of zero (as it is not assigned a value), its concentration is not included in the TEQ calculation for regulatory purposes. ca.gov Even if this congener is identified and quantified in an environmental sample, it does not contribute to the final TEQ value that is used for risk assessment and compliance verification under the established international framework.
Addressing Limitations and Uncertainties in TEF Application for Complex Mixtures
While the TEF/TEQ approach is a pragmatic and invaluable tool for risk assessment, it has recognized limitations and uncertainties:
Additivity: The TEF model assumes that the effects of individual congeners in a mixture are additive and that no synergistic (greater than additive) or antagonistic (less than additive) interactions occur. wikipedia.org While generally supported by research for AhR agonists, this remains a source of uncertainty. cdc.gov
Species Differences: TEF values are typically based on data from laboratory animal studies, but sensitivity to dioxin-like compounds can vary significantly between species, including between rodents and humans. food.gov.uk
Endpoint Specificity: The relative potency of a compound can differ depending on the toxicological endpoint being measured (e.g., immunotoxicity, carcinogenicity, reproductive effects). TEFs are consensus values intended to be protective for all endpoints. cdc.gov
Research on Relative Potency (REP) Distributions for Probabilistic Assessments
A Toxic Equivalency Factor (TEF) is a single, consensus point-estimate derived from a larger dataset of experimentally determined Relative Potency (REP) values. cdc.gov An REP is the potency of a compound to produce a specific toxic or biological effect relative to a reference compound (TCDD) in a single experimental study. cdc.gov
For any given congener, the collection of all available REP values from various studies (in vivo and in vitro) forms a distribution that can span several orders of magnitude. The use of the entire REP distribution, rather than a single TEF value, allows for probabilistic risk assessments. This approach can provide a more nuanced understanding of the uncertainty and variability associated with the potency of a given congener and the resulting TEQ of a mixture.
For congeners like This compound that are not included in the TEF scheme, specific REP studies are scarce to non-existent. Its chemical structure strongly predicts a very low or zero REP for AhR-mediated effects. The lack of significant binding affinity and subsequent gene activation means that even if it were tested, it would likely be classified as inactive or at best an extremely weak partial agonist or antagonist, justifying its exclusion from the TEF/TEQ framework for dioxin-like compounds.
Global and Regional Emission Inventories of Polychlorinated Dibenzofurans Pcdd/fs
Methodological Frameworks for Emission Inventory Development (e.g., UNEP Toolkit, Empirical Models)
The development of consistent and comparable emission inventories for PCDD/Fs relies on standardized methodological frameworks. These frameworks are essential for countries to identify, characterize, and quantify their releases, thereby fulfilling their obligations under international agreements like the Stockholm Convention. pops.int
UNEP Toolkit: The most prominent and widely used framework is the "Standardized Toolkit for Identification and Quantification of Dioxin and Furan Releases," developed by the United Nations Environment Programme (UNEP). pops.intclu-in.org First published in 2003 and subsequently revised, the UNEP Toolkit provides a comprehensive methodology for developing source inventories and release estimates, particularly in countries with limited measurement data. pops.int Its primary purpose is to assist countries in creating inventories that are complete, transparent, and consistent in format, allowing for comparison of results, prioritization of actions, and monitoring of changes over time at national, regional, and global levels. pops.intpops.int
The Toolkit methodology categorizes potential PCDD/F sources into ten main groups:
Waste Incineration
Ferrous and Non-Ferrous Metal Production
Heat and Power Generation
Production of Mineral Products
Transportation
Open Burning Processes
Production and Use of Chemicals and Consumer Goods
Miscellaneous
Disposal
Identification of Potential Hot-Spots
For each source subcategory, the Toolkit provides default emission factors (EFs), which are estimates of the amount of PCDD/Fs released per unit of activity (e.g., per ton of waste burned). pops.int The total emission is calculated by multiplying the activity rate of a specific process by the corresponding emission factor. nih.gov The Toolkit is designed to be flexible and applicable to all countries, regardless of their existing data availability. clu-in.org Countries with extensive measurement data can use it as a reference for comparison and validation. pops.int
Empirical Models: Alongside the UNEP Toolkit, empirical models are used to estimate and predict PCDD/F emissions. These models often use statistical relationships between emission data and relevant parameters. For example, quantitative spectroscopic data-activity relationship (QSDAR) models have been developed based on nuclear magnetic resonance (NMR) data to predict the binding affinity of PCDFs to the aryl hydrocarbon receptor (AhR), which relates to their toxicity. nih.gov Other empirical regression models have been used to develop global emission inventories by linking PCDD/F emissions to socioeconomic indicators and technological development levels. researchgate.net Receptor models, such as Positive Matrix Factorization (PMF), are also employed to identify and quantify the contributions of different sources to ambient PCDD/F concentrations by analyzing congener profiles in environmental samples. nih.gov
Spatiotemporal Trends and Projections in PCDD/F Emissions
Global and regional emissions of PCDD/Fs have shown significant changes over the past few decades, largely driven by regulatory actions and shifts in industrial and waste management practices.
Temporal Trends: Many developed countries have reported substantial reductions in PCDD/F emissions. In the United States, releases of dioxin-like compounds from known industrial sources decreased by approximately 89% between 1987 and 2000. aaqr.orgepa.gov This reduction was primarily due to stricter regulations on municipal and medical waste incinerators. nih.gov Similarly, the United Kingdom recorded an 89% decline in dioxin emissions between 1990 and 2022, with significant reductions from waste incineration and road transport. energysecurity.gov.uk Taiwan also saw a significant decrease in PCDD/F levels in various foodstuffs from 2004 to 2018, indicating reduced environmental contamination. nih.gov
However, the global trend appears to have stalled. A study developing a global emission inventory from 2002 to 2018 found that after a period of decline, the downward trend terminated in the early 2010s. researchgate.net This was attributed to the increasing significance of emissions from wildfires. researchgate.net Globally, PCDD/F emissions decreased by 25.7% from 2002 to 2018, with most reductions occurring in middle-income countries. researchgate.net
Seasonal variations are also evident, with higher ambient air concentrations of PCDD/Fs often observed in winter compared to summer in some regions. aaqr.orgmdpi.com This can be attributed to lower mixing layer heights and increased emissions from residential heating. mdpi.com
Spatial Trends: Spatially, high PCDD/F emissions are predominantly found in East Asia, South Asia, and Southeast Asia. researchgate.net In China, for instance, atmospheric PCDD/F emissions were estimated to have nearly doubled between 2004 and 2016 due to the country's economic scale and energy structure. mdpi.com Countries with intensive agricultural activities, like Indonesia, show high emissions from the open burning of crop residues. researchgate.net
Projections: Projections of future PCDD/F emissions vary by region and are contingent on the implementation of environmental policies and changes in economic activities. For example, predictive models for Indonesia suggest that while some provinces are projected to see a slight decline in emissions from agricultural burning by 2028, others are expected to experience a steady increase if no new intervention strategies are implemented. researchgate.net These projections highlight the need for targeted mitigation efforts in identified "hotspot" regions. researchgate.net
Quantified Contributions from Key Source Sectors to Overall PCDD/F Releases
Identifying and quantifying the contributions of key source sectors is a critical step in prioritizing mitigation efforts. Emission inventories have consistently shown that a few sectors are responsible for the majority of PCDD/F releases.
Globally, the most significant sources of PCDD/F emissions are open burning processes, waste incineration, and ferrous and non-ferrous metal production. aaqr.orgresearchgate.net A study analyzing inventories from 86 countries reported that open burning accounted for a mean of 45% of total PCDD/F releases, followed by waste incineration (13%) and metal production (12%). aaqr.orgresearchgate.net
The relative importance of sources varies significantly by country and region, reflecting differences in industrial structure, waste management practices, and regulatory frameworks.
Table 1: Major Source Categories and their Contribution to PCDD/F Emissions in Different Regions
| Region/Country (Reference Year) | Total Annual Emission (g I-TEQ/year) | Major Contributing Sectors and their Percentage Contribution | Reference |
|---|---|---|---|
| United States (2000) | 1,314.5 | Backyard Burning (36%), Medical Waste Incineration (28.8%), Municipal Solid Waste Incineration (5.8%) | aaqr.org |
| European Union (EU-15 & accession countries) | Not specified | Waste Incineration, Metallurgical Processes, Power Plants, Biomass Burning (Combined ~65.5%) | aaqr.org |
| China | Not specified | Waste Incineration, Metallurgical Processes, Power Plants, Biomass Burning (Combined ~86.4%) | aaqr.org |
| Japan (2004) | 341–363 | Small-scale Waste Incineration (21.5–26.7%), Industrial Waste Incineration (19.3%), Electric Arc Furnaces (17.6%) | aaqr.org |
| UK (2022) | Not specified | Accidental fires and small-scale waste burning (36%), Iron and Steel Production (16%), Domestic Combustion (15%) | energysecurity.gov.uk |
Key Source Sectors in Detail:
Waste Incineration: Historically a dominant source, emissions from municipal and medical waste incinerators have been significantly reduced in many developed countries through stringent regulations and the implementation of advanced emission control technologies. epa.govenergysecurity.gov.uk However, it remains a major source globally, especially with the increasing adoption of incineration for waste management. aaqr.orgnih.gov
Metal Production: The metallurgical industry, particularly secondary ferrous and non-ferrous metal smelting (e.g., steel production in electric arc furnaces and secondary copper/zinc smelting), is a major contributor to PCDD/F emissions. aaqr.orgnih.govresearchgate.net Sintering plants in the steel industry are also significant sources. aaqr.org
Open Burning: Uncontrolled combustion processes, including the open burning of household waste (e.g., backyard burning), agricultural residues, and forest or grassland fires, are major sources of PCDD/Fs. aaqr.orgepa.govpops.int These sources are often diffuse and difficult to quantify accurately but contribute a large percentage of total emissions, particularly in developing countries. aaqr.org
Power and Heat Generation: The combustion of fossil fuels (especially coal) and biomass for energy production can be a significant source of PCDD/Fs. aaqr.org
Strategic Importance of Emission Inventories in Environmental Policy and Management
Emission inventories of PCDD/Fs are not merely academic exercises; they are indispensable tools for effective environmental policy and management. Their strategic importance is multifaceted and underpins national and international efforts to protect human health and the environment from these harmful substances.
Fulfilling International Obligations: For parties to the Stockholm Convention, developing and maintaining source inventories and release estimates for unintentionally produced POPs like PCDD/Fs is a legal obligation under Article 5. pops.int These inventories form the basis of National Implementation Plans (NIPs), which outline a country's strategy to reduce and eliminate POPs releases. clu-in.orgnih.gov
Prioritizing Action and Allocating Resources: Inventories provide a quantitative ranking of emission sources, enabling policymakers to identify the most significant contributors ("hotspots") to national releases. clu-in.orgpops.int This allows for the prioritization of regulatory actions and the efficient allocation of financial and technical resources to the sectors where they will have the greatest impact on emission reduction. pops.int
Informing Policy and Regulation: National emission inventories are critical for the development of evidence-based environmental policies and emission standards. aaqr.org By understanding the major sources, governments can promulgate targeted regulations and promote the adoption of Best Available Techniques (BAT) and Best Environmental Practices (BEP) to minimize PCDD/F formation and release. aaqr.org
Tracking Progress and Evaluating Effectiveness: By updating inventories over time, countries can track their progress towards meeting the reduction goals of the Stockholm Convention. pops.int Comparing inventories from different years demonstrates the effectiveness of implemented policies and control measures, as seen in the dramatic emission reductions from the waste incineration sector in the U.S. and Europe. aaqr.orgepa.gov
Enhancing Public Awareness and Transparency: Making emission inventory data publicly available increases transparency and raises awareness among the public, industry, and other stakeholders about the sources and risks of PCDD/F pollution. This can foster broader support for reduction measures and encourage voluntary actions by industries.
Future Research Directions in 1,3,6,7,8 Pentachlorodibenzofuran and Broader Pcdf Science
Innovations in Analytical Techniques and Certified Reference Material Development
The accurate detection and quantification of 1,3,6,7,8-Pentachlorodibenzofuran and other PCDFs at trace levels are critical for environmental monitoring and human health risk assessment. While high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) has long been the "gold standard," ongoing innovations aim to improve sensitivity, reduce costs, and increase sample throughput. nih.govchromatographyonline.com
A significant development is the evaluation and validation of alternative methods like atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS). chromatographyonline.com This technique shows promise in providing robust and sensitive confirmatory analysis for PCDDs and PCDFs, potentially lowering laboratory costs. chromatographyonline.com Additionally, bioanalytical methods, which identify the specific structural properties of PCDFs through their interaction with biological molecules, offer a rapid and cost-effective screening approach. researchgate.net
The development and availability of high-quality certified reference materials (CRMs) are fundamental to ensuring the accuracy and comparability of data generated by different laboratories. nih.govaccustandard.comlgcstandards.comaccustandard.comlion-bio.com CRMs for specific PCDF congeners, including this compound, are synthesized and meticulously tested for identity, purity, and concentration. accustandard.comlion-bio.com These standards are crucial for calibrating analytical instruments and validating new methodologies. nih.govlion-bio.com
Table of Certified Reference Materials for Select PCDFs:
| Compound Name | CAS Number | Availability |
| 1,2,3,7,8-Pentachlorodibenzofuran | 57117-41-6 | Certified Reference Material in Toluene (B28343) accustandard.com |
| 2,3,7,8-Tetrachlorodibenzofuran | 51207-31-9 | Certified Reference Material accustandard.com |
This table is for illustrative purposes and does not represent an exhaustive list of all available standards.
Future research will likely focus on further miniaturizing sample preparation techniques, developing novel and more selective analytical columns, and expanding the library of available CRMs to include a wider range of PCDF congeners and their labeled isotopes. nih.govmdpi.com
Advanced Understanding of PCDF Formation Mechanisms and Emissions Control Technologies
A deeper understanding of how PCDFs, including this compound, are formed is key to developing effective emission control strategies. Research indicates that PCDFs are primarily formed as unintentional byproducts of industrial and combustion processes. nih.govresearchgate.netnih.gov Two main formation pathways are recognized: de novo synthesis and precursor-mediated formation. nih.govresearchgate.net
De novo synthesis involves the reaction of carbon, oxygen, chlorine, and a metal catalyst on the surface of fly ash particles at temperatures between 200°C and 400°C. aaqr.org The precursor pathway involves the transformation of chlorinated precursors, such as chlorophenols and chlorobenzenes, into PCDFs. researchgate.net Studies using model fly ashes and polycyclic aromatic hydrocarbons (PAHs) have provided insights into the transformation mechanisms, suggesting that the breakdown of PAHs plays a significant role in PCDF formation in certain incinerators. nih.govnih.gov
Advanced emission control technologies are crucial for minimizing the release of PCDFs into the environment. The combination of a dry scrubber, activated carbon injection (ACI), and a fabric filter is considered a best available control technology for flue gases. aaqr.org Selective catalytic reduction (SCR) systems have also been shown to reduce PCDF emissions by approximately 50% compared to using only an electrostatic precipitator (ESP). aaqr.org
Table of PCDF Emission Control Technologies:
| Technology | Description | Effectiveness |
| Activated Carbon Injection (ACI) | Injects powdered activated carbon into the flue gas stream to adsorb gaseous PCDFs. | Highly effective, especially when combined with a fabric filter. aaqr.org |
| Selective Catalytic Reduction (SCR) | Uses a catalyst to convert nitrogen oxides (NOx) to nitrogen and water, and can also destroy PCDFs. | Can achieve around 50% reduction in PCDF emissions compared to ESP alone. aaqr.org |
| Fabric Filter (Baghouse) | Removes particulate matter, including particle-bound PCDFs, from the flue gas. | Effective for particulate-phase PCDF removal. aaqr.org |
Future research should focus on further elucidating the complex formation mechanisms of specific PCDF congeners and developing more efficient and cost-effective control technologies. Investigating the "memory effect" in wet scrubbers, where PCDFs can be temporarily stored and later released, is also an important area of study. researchgate.net
Refined Environmental Transport and Fate Modeling Approaches
Once released into the environment, this compound and other PCDFs can be transported over long distances and persist for extended periods. nih.govacs.orgvlaamsparlement.be Atmospheric deposition is a significant pathway for their entry into aquatic and terrestrial ecosystems. nih.govacs.org Modeling their transport and fate is essential for predicting their environmental concentrations and assessing potential risks.
Models like the NOAA's HYSPLIT have been used to estimate the atmospheric transport and deposition of PCDD/Fs to large water bodies. nih.govacs.org These models incorporate data on emission sources, meteorological conditions, and the physicochemical properties of the compounds to simulate their movement and deposition. nih.govacs.org Studies have shown that PCDFs can be transported thousands of kilometers from their source. nih.govacs.org
The environmental fate of PCDFs is influenced by their partitioning between different environmental compartments, such as air, water, soil, and sediment. mdpi.comnih.gov Due to their low water solubility and high hydrophobicity, they tend to adsorb to organic matter and particles, leading to their accumulation in sediments and soils. mdpi.comdioxin20xx.org The desorption of PCDFs from contaminated sediments can act as a long-term source of these compounds to the water column. researchgate.net
Future research should focus on improving the accuracy of transport and fate models by incorporating more detailed information on emission inventories, environmental conditions, and the transformation and degradation processes of PCDFs. acs.org Refining our understanding of the partitioning behavior of specific congeners and their bioavailability in different matrices is also crucial for more accurate risk assessments. nih.govnccoast.org
Integration of Source Apportionment with Environmental Remediation Strategies
Identifying the sources of PCDF contamination is a critical step in developing effective remediation strategies. Source apportionment studies use the unique congener profiles or "fingerprints" of different emission sources to determine their relative contributions to the contamination at a specific location.
By comparing the PCDF congener patterns in environmental samples (e.g., soil, sediment, air) to those from known sources like industrial emissions or combustion processes, scientists can trace the contamination back to its origins. This information is invaluable for prioritizing remediation efforts and implementing targeted pollution control measures.
Once sources are identified, various remediation strategies can be employed. For contaminated sediments, dredging can be an effective method to remove the bulk of the contamination, although the potential for temporary increases in downstream concentrations during dredging operations must be carefully managed. acs.org For contaminated soils, a range of technologies are being explored, including thermal desorption and various chemical and biological treatment methods.
Future research in this area should focus on developing more sophisticated source apportionment models that can handle complex mixtures of contaminants from multiple sources. Additionally, research into innovative and sustainable remediation technologies that can effectively destroy PCDFs without creating harmful byproducts is a high priority. nih.gov
Emerging Research on PCDFs as Part of Broader Persistent Organic Pollutant Studies
This compound and other PCDFs are part of a larger group of persistent organic pollutants (POPs) that share similar characteristics of persistence, bioaccumulation, and toxicity. vlaamsparlement.beselectscience.netmdpi.com Recognizing this, much of the emerging research is looking at PCDFs not in isolation, but as part of the complex mixture of POPs to which humans and wildlife are exposed. mdpi.comnih.gov
This broader perspective is crucial because the combined effects of multiple POPs may be different from the effects of individual compounds. Studies are increasingly investigating the co-occurrence of PCDFs with other POPs like polychlorinated biphenyls (PCBs), organochlorine pesticides (OCPs), and polybrominated diphenyl ethers (PBDEs) in various environmental media and biological samples. mdpi.comleco.comresearchgate.net
The Stockholm Convention on Persistent Organic Pollutants, an international treaty aimed at eliminating or restricting the production and use of POPs, provides a global framework for this research. mdpi.com As new POPs are identified and added to the convention, research is needed to understand their sources, environmental fate, and potential interactions with existing POPs like PCDFs. vlaamsparlement.beresearchgate.netresearchgate.net
Future research will likely continue to focus on the cumulative risk assessment of POP mixtures, including PCDFs. nih.gov This involves developing new methodologies to assess the combined toxicity of these complex mixtures and understanding the underlying mechanisms of their joint action. Furthermore, investigating the potential for POPs to have transgenerational effects and their impact on sensitive populations will be critical areas of future study. nih.gov
Q & A
Q. How can conflicting data on the carcinogenic potential of this compound be resolved?
- Data Contradiction Analysis : Discrepancies arise from species-specific responses (e.g., mice vs. rats) and exposure routes (oral vs. inhalation). Apply benchmark dose (BMD) modeling to harmonize datasets, using constant variance exponential models for dose-response curves .
- Recommendation : Cross-validate findings with mechanistic studies (e.g., aryl hydrocarbon receptor [AhR] binding assays) to clarify mode of action .
Q. What experimental strategies optimize the detection of this compound in low-concentration matrices (e.g., air particulate matter)?
- Method Optimization : Use pressurized liquid extraction (PLE) with dichloromethane:hexane (1:1) followed by sulfuric acid-impregnated silica cleanup. Enhance sensitivity via negative chemical ionization (NCI) in GC-MS .
- Validation : Spike samples with -labeled internal standards (e.g., 1,3,6,7,8-Pentachloro[]dibenzofuran) to correct for recovery losses .
Q. How do toxic equivalency factors (TEFs) for this compound compare to other dioxin-like compounds?
- TEF Assignment : While 2,3,4,7,8-Pentachlorodibenzofuran has a TEF of 0.3, 1,3,6,7,8-PeCDF may require re-evaluation due to lower AhR binding affinity. Use comparative potency assays relative to 2,3,7,8-TCDD (TEF = 1) .
- Data Source : Leverage QSAR models (e.g., PLS/KNN algorithms) to predict relative potency based on chlorination patterns and steric parameters .
Q. What statistical approaches are recommended for analyzing non-monotonic dose-response relationships in this compound toxicity studies?
- Model Selection : Employ Bayesian hierarchical models to account for variability in heterogeneous datasets. Use Akaike information criterion (AIC) to compare fits of linear, exponential, and hormetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
